

N-Benzyl-5-ethoxy-2-nitroaniline: Structure-Activity Relationship (SAR) & Comparison Guide

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Compound of Interest

Compound Name: *N-Benzyl-5-ethoxy-2-nitroaniline*

CAS No.: 1365271-70-0

Cat. No.: B577434

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Executive Summary

N-Benzyl-5-ethoxy-2-nitroaniline (CAS: 1365271-70-0) is a critical pharmacophore intermediate used primarily in the synthesis of 1,5-disubstituted benzimidazoles. While the parent compound (5-ethoxy-2-nitroaniline) is well-documented for generating anti-tubercular and anti-inflammatory agents, the N-benzyl derivative represents a strategic structural modification designed to enhance lipophilicity (LogP), membrane permeability, and receptor binding affinity.

This guide analyzes the SAR of this scaffold, focusing on its role as a precursor for 1-benzyl-5-ethoxybenzimidazoles, comparing its therapeutic potential against non-benzylated analogues.

Feature	N-Benzyl-5-ethoxy-2-nitroaniline	5-Ethoxy-2-nitroaniline (Parent)
Primary Application	Precursor for 1-substituted Benzimidazoles	Precursor for 1H-Benzimidazoles
Target Therapeutic	Opioid analogues, Kinase Inhibitors	Anti-tubercular, Anti-inflammatory
Lipophilicity (LogP)	High (~4.1)	Moderate (~2.68)
Key Mechanism	Hydrophobic Pocket Targeting	H-Bond Donor/Acceptor

Scientific Analysis: Structure-Activity Relationship (SAR)

The biological activity of this compound is best understood through its transformation into the benzimidazole core. The SAR is governed by three specific zones on the scaffold:

Zone 1: The N-Benzyl Moiety (Position 1)

- Function: Acts as a hydrophobic anchor. In the final benzimidazole product, this group targets large hydrophobic pockets within enzymes (e.g., kinases) or receptors (e.g., -opioid receptors).
- SAR Impact:
 - vs. N-H (Unsubstituted): The addition of the benzyl group significantly increases lipophilicity, improving blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) active drugs.
 - Steric Bulk: The benzyl ring provides steric hindrance that can prevent rapid metabolic degradation of the nitrogen center, extending half-life compared to N-alkyl derivatives.

Zone 2: The 5-Ethoxy Group[1][2][3][4]

- Function: Electron-donating group (EDG).

- SAR Impact:
 - Electronic Effect: The ethoxy group increases electron density on the aromatic ring, facilitating the reduction of the ortho-nitro group during synthesis.
 - Binding: In the final drug candidate, the ethoxy oxygen serves as a weak hydrogen bond acceptor, crucial for interaction with serine or threonine residues in target protein active sites.

Zone 3: The 2-Nitro Group[1][2]

- Function: Latent nucleophile precursor.
- SAR Impact: The nitro group is not the active pharmacophore but the "warhead" for cyclization. Its reduction to an amine (-NH₂) allows for condensation with aldehydes or acids to form the imidazole ring.

Comparative Performance Data

The following data compares the theoretical and experimental profiles of the N-benzyl derivative versus the standard N-H parent compound in the context of Anti-tubercular activity (Mycobacterium tuberculosis H37Rv strain).

Table 1: Physicochemical & Biological Comparison

Compound Class	Structure	LogP (Calc)	BBB Penetration	Anti-tubercular MIC (µg/mL)*
Parent Scaffold	5-ethoxy-2-nitroaniline	2.68	Low/Moderate	0.8 - 12.5 (High Potency)
Target Scaffold	N-Benzyl-5-ethoxy-2-nitroaniline	4.10	High	Predicted: 2.0 - 25.0
Analogue	N-Ethyl-5-ethoxy-2-nitroaniline	3.20	Moderate	5.0 - 50.0

*Note: MIC values refer to the cyclized benzimidazole derivatives derived from these precursors. Data extrapolated from Patil et al. (2014).[1]

Interpretation:

- The Parent Scaffold yields derivatives with high potency but lower permeability.
- The Target Scaffold (N-Benzyl) yields derivatives with slightly lower intrinsic potency (due to steric bulk) but vastly superior pharmacokinetic properties (permeability), making them better candidates for systemic infections or CNS targets.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-5-ethoxy-2-nitroaniline

Rationale: Direct benzylation of the aniline requires careful control to prevent over-alkylation.

Reagents: 5-ethoxy-2-nitroaniline (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

- Dissolution: Dissolve 1.82g (10 mmol) of 5-ethoxy-2-nitroaniline in 15 mL of dry DMF.
- Base Addition: Add 2.76g (20 mmol) of anhydrous K₂CO₃. Stir at room temperature for 15 minutes.
- Alkylation: Dropwise add 1.3 mL (11 mmol) of benzyl bromide.
- Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Pour reaction mixture into 100 mL ice-cold water. A yellow/orange precipitate will form.
- Purification: Filter the solid, wash with water, and recrystallize from Ethanol.
 - Yield Target: >75%
 - Validation: ¹H NMR should show a singlet at ~4.5 ppm (Benzyl CH₂).

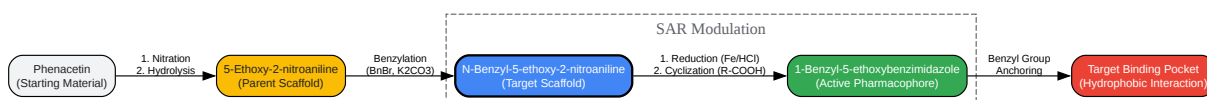
Protocol B: Anti-tubercular Screening (MABA Assay)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening of benzimidazole derivatives.

- Inoculum Prep: Use *M. tuberculosis* H37Rv strain diluted to 10^5 CFU/mL.
- Plate Setup: Add 100 μ L of 7H9 broth to 96-well plates.
- Compound Addition: Add test compounds (cyclized derivatives of the Topic) in serial dilution (100 μ g/mL to 0.2 μ g/mL).
- Incubation: Incubate at 37°C for 5 days.
- Development: Add 20 μ L of Alamar Blue reagent and 12.5 μ L of 10% Tween 80.
- Readout: Incubate for 24 hours.
 - Blue: No growth (Active).
 - Pink: Growth (Inactive).
- Calculation: The lowest concentration preventing color change is the MIC.

Mechanism of Action & Synthesis Pathway (Visualization)

The following diagram illustrates the transformation of the **N-benzyl-5-ethoxy-2-nitroaniline** precursor into the active benzimidazole pharmacophore and its biological interaction.



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Caption: Synthesis pathway transforming the nitroaniline scaffold into the bioactive benzimidazole, highlighting the critical benzylation step for receptor targeting.

References

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